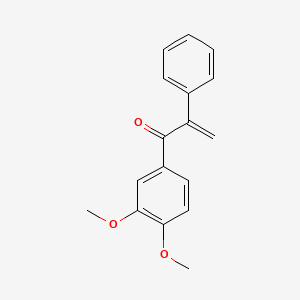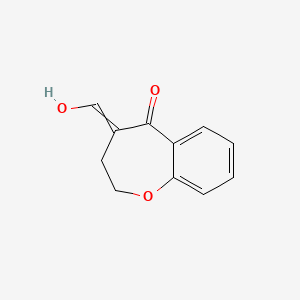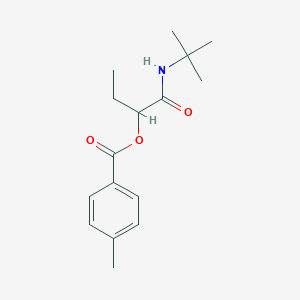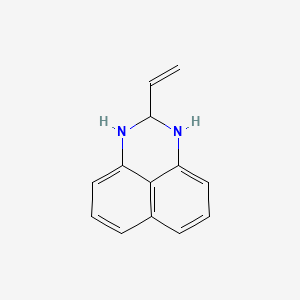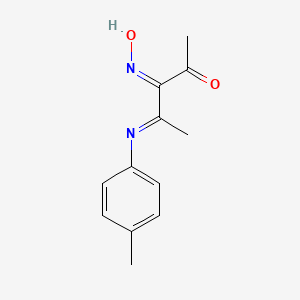phosphanium bromide CAS No. 81962-38-1](/img/structure/B14411984.png)
[Dibromo(fluoro)methyl](triphenyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromo(fluoro)methylphosphanium bromide is an organophosphorus compound that features a unique combination of bromine, fluorine, and phosphorus atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(fluoro)methylphosphanium bromide typically involves the reaction of triphenylphosphine with dibromo(fluoro)methane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Dibromo(fluoro)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Dibromo(fluoro)methylphosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Dibromo(fluoro)methylphosphanium bromide include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts, while oxidation reactions can produce phosphine oxides.
科学研究应用
Dibromo(fluoro)methylphosphanium bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of Dibromo(fluoro)methylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved in its reactions are determined by the specific chemical environment and the nature of the reactants.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar in structure but lacks the dibromo(fluoro)methyl group.
Triphenylphosphine: A common reagent in organic synthesis, but without the additional halogen atoms.
Dibromomethylphosphonium Bromide: Similar but without the fluorine atom.
Uniqueness
Dibromo(fluoro)methylphosphanium bromide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. This combination of halogens makes it a versatile reagent in various chemical transformations.
属性
CAS 编号 |
81962-38-1 |
|---|---|
分子式 |
C19H15Br3FP |
分子量 |
533.0 g/mol |
IUPAC 名称 |
[dibromo(fluoro)methyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C19H15Br2FP.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 |
InChI 键 |
RWNJONWZFHCVMA-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(Br)Br.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


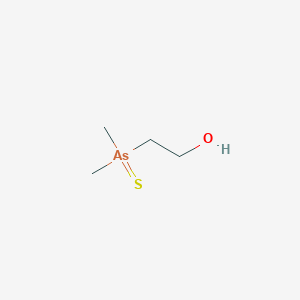
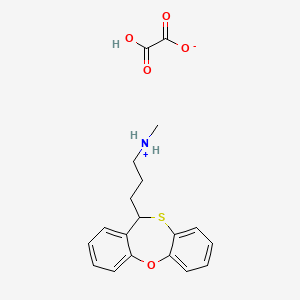


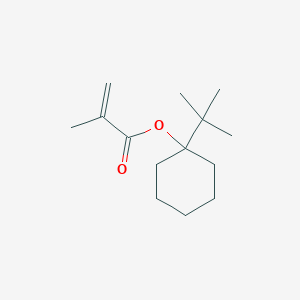
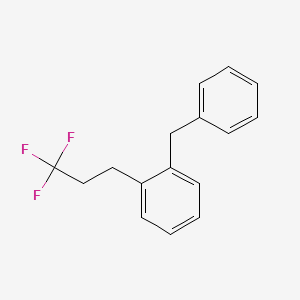
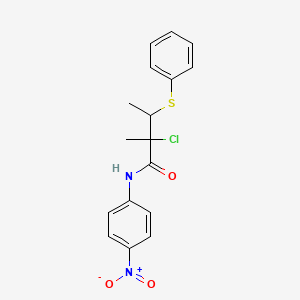
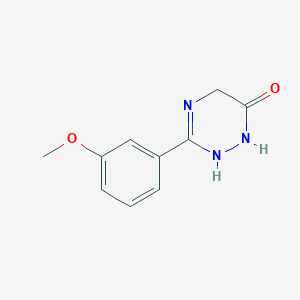
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
